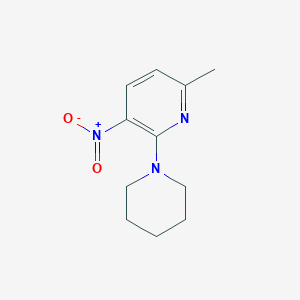
6-Methyl-3-nitro-2-(piperidin-1-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-3-nitro-2-(piperidin-1-yl)pyridine, also known as MNPNP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MNPNP is a pyridine derivative that exhibits a range of biochemical and physiological effects, making it a valuable tool for researchers studying various biological systems.
Mecanismo De Acción
The mechanism of action of 6-Methyl-3-nitro-2-(piperidin-1-yl)pyridine is not fully understood, but it is thought to involve the binding of the compound to the nAChR receptor. 6-Methyl-3-nitro-2-(piperidin-1-yl)pyridine has been shown to selectively bind to the α4β2 subtype of nAChR, which is found in the brain and is involved in cognitive function. The binding of 6-Methyl-3-nitro-2-(piperidin-1-yl)pyridine to the nAChR receptor can modulate the activity of the receptor, leading to changes in neurotransmission and other physiological processes.
Efectos Bioquímicos Y Fisiológicos
6-Methyl-3-nitro-2-(piperidin-1-yl)pyridine has a range of biochemical and physiological effects, depending on the system being studied. In the brain, 6-Methyl-3-nitro-2-(piperidin-1-yl)pyridine has been shown to modulate the activity of nAChRs, leading to changes in neurotransmission and cognitive function. 6-Methyl-3-nitro-2-(piperidin-1-yl)pyridine has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for conditions such as arthritis and inflammatory bowel disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of 6-Methyl-3-nitro-2-(piperidin-1-yl)pyridine is its selectivity for the α4β2 subtype of nAChR. This selectivity allows researchers to study the structure and function of this receptor in isolation, without interference from other subtypes of nAChR. However, 6-Methyl-3-nitro-2-(piperidin-1-yl)pyridine does have some limitations as a research tool. For example, the compound has a relatively short half-life, which can make it difficult to study long-term effects. Additionally, 6-Methyl-3-nitro-2-(piperidin-1-yl)pyridine is not suitable for use in vivo, as it does not cross the blood-brain barrier.
Direcciones Futuras
There are many potential future directions for research on 6-Methyl-3-nitro-2-(piperidin-1-yl)pyridine. One area of interest is the development of new compounds based on the structure of 6-Methyl-3-nitro-2-(piperidin-1-yl)pyridine, with improved selectivity and longer half-lives. Another area of interest is the study of the role of nAChRs in various disease states, such as Alzheimer's disease and Parkinson's disease. Finally, 6-Methyl-3-nitro-2-(piperidin-1-yl)pyridine could be used as a tool for studying the development and function of the nervous system, as nAChRs play an important role in these processes.
Conclusion:
In conclusion, 6-Methyl-3-nitro-2-(piperidin-1-yl)pyridine is a valuable tool for scientific research, with a range of potential applications in the study of biological systems. The compound's selectivity for the α4β2 subtype of nAChR makes it a useful tool for studying the structure and function of this receptor, and its anti-inflammatory effects make it a potential therapeutic agent for a range of conditions. While 6-Methyl-3-nitro-2-(piperidin-1-yl)pyridine does have some limitations as a research tool, there are many potential future directions for research on this compound.
Métodos De Síntesis
The synthesis of 6-Methyl-3-nitro-2-(piperidin-1-yl)pyridine involves the reaction of 6-methyl-3-nitropyridine with piperidine in the presence of a catalyst. The reaction proceeds through a series of steps, resulting in the formation of 6-Methyl-3-nitro-2-(piperidin-1-yl)pyridine as the final product. The synthesis of 6-Methyl-3-nitro-2-(piperidin-1-yl)pyridine is a relatively straightforward process, and the resulting compound can be purified using standard techniques.
Aplicaciones Científicas De Investigación
6-Methyl-3-nitro-2-(piperidin-1-yl)pyridine has been widely used in scientific research as a tool for studying various biological systems. One of the primary applications of 6-Methyl-3-nitro-2-(piperidin-1-yl)pyridine is in the study of nicotinic acetylcholine receptors (nAChRs). nAChRs are a type of ion channel that is involved in a range of physiological processes, including neurotransmission, muscle contraction, and immune function. 6-Methyl-3-nitro-2-(piperidin-1-yl)pyridine has been shown to selectively bind to nAChRs, making it a useful tool for studying the structure and function of these receptors.
Propiedades
Número CAS |
179010-39-0 |
|---|---|
Nombre del producto |
6-Methyl-3-nitro-2-(piperidin-1-yl)pyridine |
Fórmula molecular |
C11H15N3O2 |
Peso molecular |
221.26 g/mol |
Nombre IUPAC |
6-methyl-3-nitro-2-piperidin-1-ylpyridine |
InChI |
InChI=1S/C11H15N3O2/c1-9-5-6-10(14(15)16)11(12-9)13-7-3-2-4-8-13/h5-6H,2-4,7-8H2,1H3 |
Clave InChI |
ZKWFUTKAAQAUFY-UHFFFAOYSA-N |
SMILES |
CC1=NC(=C(C=C1)[N+](=O)[O-])N2CCCCC2 |
SMILES canónico |
CC1=NC(=C(C=C1)[N+](=O)[O-])N2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Fluorobenzo[d]isoxazol-3-ylamine](/img/structure/B61654.png)


![6-[[2-(1-Methylethyl)phenyl]]sulfonyl-5-nitro-8-quinolinamine](/img/structure/B61668.png)
![Methyl 2-[(cyanomethyl)sulfonyl]benzoate](/img/structure/B61671.png)

![3-Oxo-N-(2-oxo-2H-benzo[d]imidazol-5-yl)butanamide](/img/structure/B61676.png)





